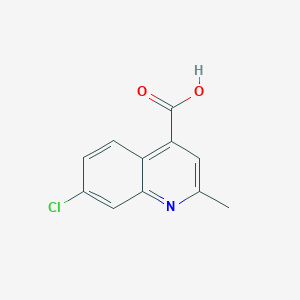

7-Chloro-2-methylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality 7-Chloro-2-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONUCDWZWZHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360703 | |

| Record name | 7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59666-15-8 | |

| Record name | 7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloro-2-methylquinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Chloro-2-methylquinoline-4-carboxylic acid is a halogenated heterocyclic compound built upon the quinoline scaffold. This guide provides a comprehensive technical overview of its chemical properties, established synthesis methodologies, and its significance as a versatile building block in medicinal chemistry and materials science. The quinoline core is a privileged structure in drug discovery, appearing in numerous therapeutics, and the specific functionalization of this molecule—a chloro group at the 7-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position—offers multiple points for chemical modification. This document details the causality behind synthetic choices, provides validated experimental protocols, and explores the potential applications stemming from the compound's unique structural attributes.

Introduction to the Quinoline Scaffold

The quinoline ring system is a foundational motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This nitrogen-containing bicyclic heterocycle is a key component in pharmaceuticals exhibiting antimalarial, anticancer, antibacterial, and antiviral properties.[1] Quinoline-4-carboxylic acid derivatives, in particular, are a critical subclass that can be transformed into a wide array of bioactive compounds.[1] The title compound, 7-Chloro-2-methylquinoline-4-carboxylic acid, serves as a highly valuable intermediate. The chlorine atom at the 7-position modulates electronic properties and can serve as a handle for further functionalization, while the carboxylic acid at the 4-position is a prime site for amide bond formation, esterification, or other conjugations to build molecular complexity and tune pharmacological profiles.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical characteristics is essential for its effective use in research and development.

Physicochemical Data

The key identifying and physical properties of 7-Chloro-2-methylquinoline-4-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 59666-15-8 | [2][3][4] |

| Molecular Formula | C₁₁H₈ClNO₂ | [3][4] |

| Molecular Weight | 221.64 g/mol | [4] |

| Physical Form | Solid / Liquid (sources vary) | [2] |

| Purity | Typically ≥95% | [2] |

| Boiling Point | 377.3°C at 760 mmHg | [4] |

| Density | 1.406 g/cm³ | [4] |

| Flash Point | 182°C | [4] |

| InChI Key | WOONUCDWZWZHGF-UHFFFAOYSA-N |

Spectroscopic Profile

While specific spectra for this exact compound are not widely published, its structure allows for predictable spectroscopic signatures essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methyl group (typically in the 2.5-2.8 ppm range), a signal for the lone proton on the quinoline ring (position 3), and a broad singlet for the carboxylic acid proton (typically >10 ppm).

-

¹³C NMR: The carbon NMR would display eleven distinct signals, including resonances for the methyl carbon, the carboxylic acid carbonyl carbon (typically >165 ppm), and the nine unique carbons of the quinoline ring system.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (approx. 1700-1725 cm⁻¹), C=C and C=N stretching in the aromatic region (approx. 1450-1600 cm⁻¹), and a C-Cl stretch in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 221 and a characteristic (M+2)⁺ peak at m/z 223 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis Methodologies

The synthesis of quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being the most prominent and reliable methods. The choice of method depends on the availability and stability of the starting materials.

The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound containing an α-methylene group.[5][6] This reaction is known for its reliability and ability to produce the target scaffold in good yields.[7]

Causality: The reaction is driven by the base-catalyzed ring-opening of the isatin to form a keto-acid, which then undergoes a series of condensation, cyclization, and dehydration steps with the enolizable carbonyl compound to form the stable aromatic quinoline ring.[8]

Workflow Diagram: Pfitzinger Synthesis

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. You are being redirected... [hit2lead.com]

- 3. 59666-15-8 | MFCD00454150 | 7-Chloro-2-methylquinoline-4-carboxylic acid [aaronchem.com]

- 4. 59666-15-8 7-chloro-2-methylquinoline-4-carboxylic acid 7-chloro-2-methylquinoline-4-carboxylic acid - CAS Database [chemnet.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

The Biological Potential of 7-Chloro-2-methylquinoline-4-carboxylic acid: A Structural Analogue Approach to Drug Discovery

An In-depth Technical Guide

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This guide focuses on 7-Chloro-2-methylquinoline-4-carboxylic acid, a molecule whose specific biological profile is not extensively documented. However, by dissecting its core structural components—the 7-chloroquinoline backbone and the quinoline-4-carboxylic acid moiety—we can infer a high potential for significant therapeutic activity. This document synthesizes data from structurally related analogues to build a predictive framework for its biological activities, focusing on antiproliferative, antimicrobial, and anti-inflammatory domains. We provide detailed, field-tested experimental protocols to enable researchers to systematically investigate these predicted activities, transforming this molecule from a chemical entity into a potential lead compound for novel therapeutics.

Introduction: Deconstructing a Molecule of Interest

7-Chloro-2-methylquinoline-4-carboxylic acid (CAS No. 59666-15-8) emerges from a lineage of potent therapeutic agents. The quinoline ring system is fundamental to numerous pharmaceuticals, showcasing the scaffold's remarkable versatility[1]. Its derivatives have demonstrated a vast spectrum of biological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3][4].

The specific structure of 7-Chloro-2-methylquinoline-4-carboxylic acid incorporates two key pharmacophoric elements:

-

The 7-Chloroquinoline Core: This motif is famously embodied in chloroquine and hydroxychloroquine, drugs known for their antimalarial and immunomodulatory effects. The chlorine atom at the 7-position is often critical for activity, and this core is associated with mechanisms like autophagy inhibition, which has significant implications for cancer therapy[2].

-

The Quinoline-4-carboxylic Acid Moiety: This functional group is a feature in compounds explored for their potent and selective inhibition of critical cellular enzymes, such as sirtuin 3 (SIRT3) and histone deacetylases (HDACs), both of which are high-value targets in oncology[5][6].

By understanding the established bioactivities of these parent scaffolds, we can logically project that 7-Chloro-2-methylquinoline-4-carboxylic acid holds considerable promise as a candidate for investigation in anticancer, antimicrobial, and anti-inflammatory research. This guide provides the strategic and methodological framework for such an investigation.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for experimental design, including solvent selection and formulation.

| Property | Value | Reference |

| CAS Number | 59666-15-8 | [7] |

| Molecular Formula | C₁₁H₈ClNO₂ | Derived |

| Molecular Weight | 221.64 g/mol | Derived |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Cl)C=C1C(=O)O | Derived |

| Related Compounds | 7-Chloro-2-methylquinoline (CAS: 4965-33-7)[7][8], 7-Chloroquinoline-4-carboxylic acid (CAS: 86-38-4)[9] |

Predicted Biological Activities & Mechanistic Insights

Based on its structural heritage, 7-Chloro-2-methylquinoline-4-carboxylic acid is predicted to exhibit a range of biological activities. Here, we explore the most probable therapeutic areas and their underlying mechanisms, grounded in evidence from analogous compounds.

Antiproliferative and Anticancer Activity

The quinoline scaffold is a validated starting point for anticancer drug design[1]. Derivatives have been shown to induce apoptosis, arrest the cell cycle, and interfere with crucial cancer-related signaling pathways[2][5].

Predicted Mechanisms of Action:

-

Enzyme Inhibition: Quinoline-4-carboxylic acids have been successfully developed as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs)[5][6]. These enzymes are critical epigenetic regulators often dysregulated in cancer. Inhibition can lead to cell cycle arrest and apoptosis. The 2-phenylquinoline-4-carboxylic acid scaffold, for instance, has yielded potent HDAC3-selective inhibitors[6].

-

Autophagy Modulation: The 7-chloroquinoline core of chloroquine is a well-known inhibitor of autophagy, a cellular recycling process that cancer cells can exploit to survive stress[2]. By blocking the fusion of autophagosomes with lysosomes, these compounds can sensitize cancer cells to chemotherapy and radiation.

-

Induction of Apoptosis and Cell Cycle Arrest: Studies on various 7-chloroquinoline derivatives demonstrate an ability to induce apoptosis and cause cell accumulation in specific phases of the cell cycle, such as G0/G1 or G2/M, thereby halting proliferation[2][5].

Caption: Predicted HDAC inhibition by the target molecule.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents[10]. The core structure is found in several antibacterial and antifungal drugs.

Predicted Spectrum of Activity:

-

Antibacterial: Related quinoline carboxylic acids have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria[10][11][12]. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

-

Antifungal: Activity against fungal species like Candida has also been reported for quinoline derivatives, suggesting a broad-spectrum potential[11][13][14].

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several quinoline-based compounds have been shown to possess significant anti-inflammatory properties[3][4][15].

Predicted Mechanisms of Action:

-

Inhibition of Inflammatory Mediators: The compound 7-chloro-4-phenylsulfonyl quinoline was found to reduce edema and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration into inflamed tissue[4].

-

Macrophage Modulation: Quinoline-4-carboxylic acids have shown the ability to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key model for studying inflammatory responses[3].

Experimental Protocols for Biological Validation

To move from prediction to evidence, a systematic experimental approach is required. The following protocols are designed to be robust, reproducible, and provide clear, quantifiable endpoints.

Protocol 1: In Vitro Antiproliferative Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable colorimetric method for determining cell density, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening.

Causality: This assay is chosen for its stability, sensitivity, and independence from metabolic activity, providing a direct measure of cell mass which reflects cytotoxic or cytostatic effects. Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are used to assess cancer-specific activity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of 7-Chloro-2-methylquinoline-4-carboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 150 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

-

Staining: Add 70 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization & Reading: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: This is the gold-standard method for quantitative antimicrobial susceptibility testing. It is efficient for testing multiple compounds and provides a clear, reproducible endpoint (the MIC value) that allows for direct comparison with standard antibiotics like Ciprofloxacin or Amoxicillin[11].

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, add 50 µL of sterile MHB to all wells. Prepare a 2x working stock of the test compound and add 50 µL to the first column.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the OD at 600 nm.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitrite, a stable product of nitric oxide (NO), in LPS-stimulated RAW 264.7 murine macrophages using the Griess reagent.

Causality: RAW 264.7 cells are a standard model for inflammation as they produce high levels of NO upon stimulation with LPS, mimicking an inflammatory response. A reduction in NO indicates potential anti-inflammatory activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for another 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Safety and Handling

While specific toxicity data for 7-Chloro-2-methylquinoline-4-carboxylic acid is unavailable, related compounds provide a basis for handling precautions. 7-Chloroquinoline-4-carboxylic acid is classified as harmful if swallowed and causes skin, eye, and respiratory irritation[9].

-

Hazard Codes: Xi (Irritant)[16].

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[16].

-

Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion and Future Outlook

7-Chloro-2-methylquinoline-4-carboxylic acid stands at an exciting intersection of well-validated pharmacophores. The structural amalgamation of a 7-chloroquinoline core and a quinoline-4-carboxylic acid moiety strongly suggests a molecule with significant potential in oncology, infectious disease, and immunology. The evidence from analogous compounds points towards plausible mechanisms including enzyme inhibition, autophagy modulation, and suppression of inflammatory pathways.

The experimental workflows detailed in this guide provide a clear and robust path for researchers to systematically evaluate these predictions. Positive results from these initial in vitro screens would warrant progression to more complex studies, including mechanism of action elucidation (e.g., specific enzyme inhibition assays, Western blotting for apoptosis markers) and subsequent evaluation in in vivo models. This molecule represents a promising, unexplored starting point for the development of next-generation therapeutics.

References

-

ChemSrc. (n.d.). 7-Chloro-2-methylquinoline | CAS#:4965-33-7. Retrieved January 27, 2026, from [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

-

Rojas-León, A., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 28(14), 5489. Retrieved from [Link]

-

Gorniak, I., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Retrieved from [Link]

-

Wang, C., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 850810. Retrieved from [Link]

-

Mancuso, R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14285-14303. Retrieved from [Link]

-

Kryukova, E. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1572. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloroquinoline-4-carboxylic acid. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloro-2-methylquinoline. Retrieved January 27, 2026, from [Link]

-

Wentland, M. P., et al. (1984). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 27(9), 1103-1108. Retrieved from [Link]

-

Abuznait, A. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(15), 4619. Retrieved from [Link]

- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.

-

Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 483-501. Retrieved from [Link]

-

Abuznait, A. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Retrieved from [Link]

-

Manarin, F., et al. (2017). 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity. Regulatory Toxicology and Pharmacology, 90, 139-146. Retrieved from [Link]

-

Nayak, S. K., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. Retrieved from [Link]

-

Wang, C., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935560. Retrieved from [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-4. Retrieved from [Link]

- Google Patents. (n.d.). US5126456A - 7-chloroquinaldine synthesis.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved January 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Chloro-2-methylquinoline | CAS#:4965-33-7 | Chemsrc [chemsrc.com]

- 8. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 610107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. apjhs.com [apjhs.com]

- 15. researchgate.net [researchgate.net]

- 16. guidechem.com [guidechem.com]

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Research Applications of 7-Chloroquinoline-4-Carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1] Its rigid structure and opportunities for diverse functionalization allow for precise tuning of steric and electronic properties to achieve high-affinity interactions with biological targets. Within this important class of compounds, 7-chloroquinoline derivatives have demonstrated significant potential.

This technical guide focuses on a specific, highly versatile member of this family: 7-Chloro-2-methylquinoline-4-carboxylic acid and its closely related analogs. While the parent compound serves as a critical building block, its derivatives have emerged at the forefront of research in oncology, infectious diseases, and inflammation. This document, designed for laboratory scientists and drug development professionals, synthesizes current knowledge, provides actionable experimental protocols, and explores the mechanistic basis for the diverse applications of this remarkable molecular scaffold.

Physicochemical Properties and Synthetic Landscape

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 7-Chloroquinoline-4-carboxylic acid is a stable, solid compound whose characteristics make it a versatile starting material for further chemical modification.

Key Physicochemical Data

The essential properties of the parent acid, 7-Chloroquinoline-4-carboxylic acid, are summarized below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 7-chloroquinoline-4-carboxylic acid | PubChem[2] |

| CAS Number | 13337-66-1 | PubChem[2] |

| Molecular Formula | C₁₀H₆ClNO₂ | PubChem[2] |

| Molecular Weight | 207.61 g/mol | PubChem[2] |

| Appearance | Solid | N/A |

| Solubility | Sparingly soluble in water | N/A |

Synthetic Pathways: From Precursors to the Core Scaffold

The synthesis of quinoline-4-carboxylic acids is well-established, with several named reactions providing reliable routes. The Pfitzinger and Doebner reactions are classical methods often employed for this purpose.[1] For instance, a common approach involves the condensation of an aniline derivative (like m-chloroaniline) with pyruvic acid and a suitable benzaldehyde.[1]

The diagram below illustrates a generalized synthetic workflow for creating diverse quinoline-4-carboxylic acid derivatives, a common strategy to build libraries of compounds for biological screening.

Caption: Generalized workflow for synthesizing quinoline-4-carboxylic acid derivatives.

Core Research Application: A Scaffold for Potent Bioactivity

The true value of the 7-chloroquinoline-4-carboxylic acid framework lies in the potent and diverse biological activities exhibited by its derivatives. Researchers have successfully leveraged this scaffold to develop inhibitors, modulators, and cytotoxic agents for a range of therapeutic targets.

Antiproliferative and Anticancer Activity

A primary focus of research has been the development of 7-chloroquinoline derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines.[3][4] The mechanism of action is often multifactorial, involving the induction of apoptosis and damage to cellular DNA and RNA.[4]

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes the activity of several notable derivatives against various cancer cell lines, illustrating the structure-activity relationship (SAR) insights that drive lead optimization.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Key Mechanism/Finding | Reference |

| 7-chloroquinoline-benzimidazole hybrid (5d) | CCRF-CEM (Leukemia) | 0.6 | High potency against leukemia cells. | BenchChem[3] |

| 7-chloroquinoline-benzimidazole hybrid (12d) | CCRF-CEM (Leukemia) | 1.1 | Demonstrates SAR for the hybrid series. | BenchChem[3] |

| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative (47) | CCRF-CEM (Leukemia) | 0.55 - 2.74 | Induces apoptosis and inhibits DNA/RNA synthesis. | BenchChem[3], PubMed Central[4] |

| MBHA/7-chloroquinoline hybrid (14) | MCF-7 (Breast Cancer) | 4.60 | Effective against breast cancer cell lines. | BenchChem[3] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | N/A | Causes an 82.9% reduction in cellular growth. | BenchChem[3] |

The data clearly indicates that modifications at the 2, 4, and 7 positions of the quinoline ring significantly impact cytotoxic potency and selectivity.

Many 7-chloroquinoline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. At higher concentrations, these compounds can cause cell cycle arrest, typically in the G0/G1 phase, followed by the inhibition of DNA and RNA synthesis, ultimately leading to apoptosis.[4]

Caption: Proposed mechanism of anticancer action via cell cycle arrest and apoptosis.

Antimicrobial and Antifungal Applications

The quinoline scaffold is historically linked to antimicrobial agents, most famously the antimalarial drug chloroquine. Modern research has expanded this to include potent antibacterial and antifungal activities.[1][5][6] Derivatives of 7-chloroquinoline-4-carboxylic acid have shown promise against various pathogens, including fungi like Candida albicans and bacteria such as Staphylococcus aureus and Escherichia coli.[6][7]

Fifteen 7-chloro-4-arylhydrazonequinoline derivatives, for example, were evaluated for their in vitro antifungal activity against eight oral fungi, with several compounds showing minimum inhibitory concentration (MIC) values comparable to the first-line drug fluconazole.[6] This highlights their potential as a starting point for developing new antifungal therapies.[6]

Targeted Enzyme Inhibition

Beyond broad cytotoxicity, specific derivatives have been engineered for high-affinity inhibition of key enzymes implicated in disease, offering a more targeted therapeutic approach.

Chronic inflammation is a driver of many diseases, and the COX-2 enzyme is a key mediator of the inflammatory response. A series of 4-carboxyl quinoline derivatives were designed as selective COX-2 inhibitors.[8] One compound, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, was identified as a highly potent and selective COX-2 inhibitor (IC₅₀ = 0.043 µM), even more potent than the reference drug celecoxib.[8] Molecular modeling suggests the carboxyl group interacts with Arg120 in the COX-2 binding site, while the methylsulfonyl group orients into a secondary pocket, explaining its high affinity and selectivity.[8]

Sirtuins are a class of enzymes involved in cellular metabolism and are increasingly recognized as targets in cancer therapy. In a targeted effort to discover novel SIRT3 inhibitors, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized.[9] One compound exhibited selective SIRT3 inhibition with an IC₅₀ of 7.2 µM, showing significantly less activity against SIRT1 and SIRT2, which is crucial for minimizing off-target effects.[9]

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for rapidly proliferating cells.[10] Its inhibition leads to pyrimidine depletion and halts cell cycle progression, making it an attractive target for cancer and autoimmune disorders.[10] Structure-guided design has led to potent quinoline-4-carboxylic acid analogs that act as highly effective DHODH inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range and possessing significant oral bioavailability.[10]

Experimental Protocols: A Practical Guide

To translate research into practice, robust and reproducible experimental protocols are essential. The following section provides a detailed, self-validating workflow for assessing the antiproliferative activity of a novel 7-chloroquinoline-4-carboxylic acid derivative.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ of a test compound against a cancer cell line (e.g., MCF-7). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Caption: Step-by-step workflow for the MTT antiproliferative assay.

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh complete medium to a concentration of 5x10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

-

Causality: Seeding a precise number of cells is critical for assay reproducibility. An overnight incubation allows cells to adhere and resume logarithmic growth before treatment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the test compound in sterile DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity.

-

Remove the medium from the cells and add 100 µL of the medium containing the test compound or controls.

-

Self-Validation: Include the following controls in triplicate:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. Represents 100% cell viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM). Validates the assay's ability to detect cell death.

-

Blank Control: Wells with medium but no cells. Used for background absorbance subtraction.

-

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Causality: A 48-hour incubation is typically sufficient to observe the antiproliferative effects of a compound.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_test / Abs_vehicle) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

-

Conclusion and Future Outlook

7-Chloro-2-methylquinoline-4-carboxylic acid and its derivatives represent a highly versatile and pharmacologically significant chemical class. The core scaffold has proven to be an exceptional starting point for the development of potent agents targeting cancer, microbial infections, and inflammatory diseases.[3][5][8] Its established role as a key intermediate in the synthesis of important medications further solidifies its value in the pharmaceutical industry.[11]

Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects and enhance therapeutic indices. The exploration of novel derivatives as molecular probes to investigate biological pathways and the continued application of structure-based drug design will undoubtedly unlock new therapeutic opportunities grounded in this privileged chemical scaffold.

References

-

7-Chloro-2-methylquinoline | CAS#:4965-33-7. Chemsrc.com. Available from: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available from: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available from: [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available from: [Link]

- Process for producing 7-chloro-quinaldine. Google Patents.

-

7-Chloro-2-methylquinoline. SIELC Technologies. Available from: [Link]

-

The Future of 7-Chloro-2-methylquinoline in Advancing Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Available from: [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. Available from: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available from: [Link]

-

Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available from: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]

-

7-Chloroquinoline-4-carboxylic acid. PubChem. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 610107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Anticipated Crystal Structure of 7-Chloro-2-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-2-methylquinoline-4-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] The spatial arrangement of molecules in the solid state, dictated by the crystal structure, is paramount in determining the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. While the definitive crystal structure of 7-chloro-2-methylquinoline-4-carboxylic acid is not publicly available, this guide provides a comprehensive framework for its determination and analysis. We will explore the synthesis and crystallization methodologies, the principles of single-crystal X-ray diffraction, and a detailed discussion of the anticipated intermolecular interactions that would govern its crystal packing, drawing on data from analogous structures.

Introduction to 7-Chloro-2-methylquinoline-4-carboxylic Acid

Quinoline and its derivatives are a cornerstone in pharmaceutical chemistry, forming the scaffold for a wide array of therapeutic agents with diverse biological activities.[2] The subject of this guide, 7-chloro-2-methylquinoline-4-carboxylic acid, combines the quinoline core with a carboxylic acid functional group at the 4-position, a methyl group at the 2-position, and a chlorine atom at the 7-position. This specific combination of substituents is expected to modulate the electronic and steric properties of the molecule, influencing its biological activity and its solid-state characteristics.

Understanding the three-dimensional architecture of this compound in its crystalline form is a critical step in its development as a potential therapeutic agent. The crystal structure provides invaluable insights into:

-

Polymorphism: The existence of different crystalline forms with distinct physicochemical properties.

-

Solubility and Dissolution Rate: Key parameters for drug absorption and bioavailability.

-

Stability: The tendency of the solid form to remain unchanged under various environmental conditions.

-

Structure-Activity Relationship (SAR): A deeper understanding of how the molecule interacts with its biological target.

This guide will provide the foundational knowledge for researchers to approach the crystal structure analysis of this and similar molecules.

Synthesis and Crystallization

The first step towards elucidating the crystal structure is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic Acid

Several synthetic routes can be envisioned for the preparation of 7-chloro-2-methylquinoline-4-carboxylic acid, with the Doebner reaction being a prominent choice for quinoline-4-carboxylic acid synthesis.[3] A plausible synthetic pathway is outlined below:

Experimental Protocol: Synthesis via Doebner Reaction

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chloroaniline, an appropriate aldehyde (e.g., acetaldehyde), and pyruvic acid in a suitable solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 7-chloro-2-methylquinoline-4-carboxylic acid.

Causality Behind Experimental Choices: The Doebner reaction is a versatile and widely used method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[3] The choice of 3-chloroaniline as a starting material directs the formation of the 7-chloroquinoline isomer. The use of an aldehyde and pyruvic acid provides the necessary carbon atoms to form the pyridine ring of the quinoline system.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques can be employed, and the choice of method and solvent is critical.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) should be performed to identify a solvent in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent at room temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The rate of cooling can be controlled to promote the growth of larger, well-defined crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

Causality Behind Experimental Choices: The goal of these techniques is to allow the molecules to self-assemble into a highly ordered, repeating three-dimensional lattice. Slow crystallization processes are favored as they provide sufficient time for the molecules to adopt the most thermodynamically stable packing arrangement, resulting in well-formed single crystals.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Workflow for Single-Crystal X-ray Diffraction

Figure 2: The classic centrosymmetric carboxylic acid dimer.

It is highly probable that 7-chloro-2-methylquinoline-4-carboxylic acid will exhibit this dimeric arrangement in its crystal structure. The strength and directionality of these hydrogen bonds will significantly influence the overall packing of the molecules.

The Role of the Quinoline Nitrogen

The nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor. While the carboxylic acid O-H is the strongest hydrogen bond donor, it is possible that in some packing arrangements, the quinoline nitrogen could compete for this hydrogen bond, leading to a catemeric (chain-like) motif instead of a dimer. However, the formation of the carboxylic acid dimer is generally more favorable.

Alternatively, the quinoline nitrogen may participate in weaker C-H···N interactions with neighboring molecules. Studies on co-crystals of quinoline derivatives with substituted benzoic acids have shown the formation of short O-H···N hydrogen bonds between the carboxylic acid and the quinoline nitrogen. [4][5]This highlights the potential for varied hydrogen bonding patterns depending on the electronic environment.

π-π Stacking Interactions

The planar aromatic quinoline ring system provides an ideal platform for π-π stacking interactions. These non-covalent interactions, arising from the electrostatic attraction between the electron-rich π systems of adjacent rings, are expected to play a significant role in stabilizing the crystal lattice. The stacking can occur in various geometries, such as face-to-face or offset, and will contribute to the overall density and stability of the crystal.

Influence of Substituents

The chloro and methyl substituents will also influence the crystal packing:

-

7-Chloro Group: The chlorine atom can participate in weak C-H···Cl hydrogen bonds or halogen bonding interactions. [6]These interactions, while weaker than conventional hydrogen bonds, can provide additional stabilization to the crystal lattice and influence the orientation of neighboring molecules.

-

2-Methyl Group: The methyl group is sterically bulky and will influence the local packing of the molecules. It can participate in weak C-H···O or C-H···π interactions.

Computational Modeling of the Crystal Structure

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure of 7-chloro-2-methylquinoline-4-carboxylic acid. Crystal structure prediction (CSP) methods, often employing density functional theory (DFT), can be used to generate a landscape of possible crystal packings ranked by their lattice energies. These predicted structures can guide experimental crystallization efforts and provide a starting point for the analysis of powder X-ray diffraction data.

Significance in Drug Development

The determination of the crystal structure of 7-chloro-2-methylquinoline-4-carboxylic acid is a crucial milestone in its journey from a lead compound to a viable drug candidate. A thorough understanding of its solid-state properties will enable:

-

Informed Formulation Development: The selection of appropriate excipients and manufacturing processes to ensure consistent drug product quality.

-

Intellectual Property Protection: The patenting of novel crystalline forms with advantageous properties.

-

Regulatory Compliance: The provision of comprehensive data on the solid-state characteristics of the API to regulatory agencies.

Conclusion

While the definitive crystal structure of 7-chloro-2-methylquinoline-4-carboxylic acid remains to be experimentally determined, this guide has provided a comprehensive overview of the principles and methodologies required for its elucidation and analysis. Based on the known chemistry of carboxylic acids and quinoline derivatives, we anticipate a crystal structure dominated by strong O-H···O hydrogen-bonded dimers, with significant contributions from π-π stacking and weaker interactions involving the chloro and methyl substituents. The experimental determination of this structure will be a critical step in unlocking the full therapeutic potential of this promising compound.

References

-

PubChem. 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Chemsrc. 7-Chloro-2-methylquinoline | CAS#:4965-33-7. Available from: [Link]

-

Gotoh, K., & Ishida, H. (2020). Crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1765–1771. Available from: [Link]

-

Perry, B. G., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6208–6222. Available from: [Link]

-

Khan, I., et al. (2014). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Journal of Saudi Chemical Society, 18(5), 524-529. Available from: [Link]

-

Nishikawa, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345–12354. Available from: [Link]

-

Gotoh, K., & Ishida, H. (2021). Role of pKa in establishing the crystal structures of six hydrogen-bonded compounds of 4-methylquinoline with chloro- and nitro-substituted benzoic acids. IUCrData, 6(11), x211105. Available from: [Link]

-

Hoser, A. A., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules, 27(21), 7288. Available from: [Link]

-

Goda, F. E., et al. (2012). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ChemInform, 43(32). Available from: [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280. Available from: [Link]

-

Lestari, D., & Martono, S. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available from: [Link]

-

Parkin, G. (2022). Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. Journal of Chemical Crystallography, 52, 263-268. Available from: [Link]

-

Aly, A. A., et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. University of Helsinki. Available from: [Link]

-

Smith, G., et al. (2017). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 8), 775–782. Available from: [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available from: [Link]

-

Khan, I., et al. (2014). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methyl-1H-quinolin-2-one. ResearchGate. Available from: [Link]

-

Mohamed, M. S., et al. (2014). Design, Synthesis, X-Ray Crystallographic Study and Anticancer Activity of Novel 4-(7-Chloro-1-methylquinolin-4-(1H)-ylideneamino)-phenyl-3-(dimethylamino)-prop-2-en-1-one. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 7-Chloro-2-methylquinoline-4-carboxylic Acid Analogs: Synthesis, SAR, and Therapeutic Potential

Foreword

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of biological activities.[1] Its rigid, planar structure and versatile substitution patterns make it a "privileged scaffold," capable of interacting with a wide array of biological targets. Within this broad class, derivatives of quinoline-4-carboxylic acid have emerged as particularly fruitful subjects of investigation. This guide focuses on a specific, highly potent subclass: analogs of 7-Chloro-2-methylquinoline-4-carboxylic acid. The strategic placement of the chloro group at the 7-position, the methyl group at the 2-position, and the carboxylic acid at the 4-position creates a unique electronic and steric profile that serves as an excellent starting point for drug discovery.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond simple recitation of facts to provide a causal understanding of synthetic strategies, a nuanced exploration of structure-activity relationships (SAR), and a practical guide to experimental protocols. Our objective is to equip you with the foundational knowledge and actionable insights required to innovate within this promising chemical space.

The Core Scaffold: Synthesis and Properties of 7-Chloro-2-methylquinoline-4-carboxylic acid

The journey into the analogs begins with a thorough understanding of the parent molecule. The title compound's structure is characterized by the electron-withdrawing nature of the chlorine atom at C7 and the carboxylic acid at C4, which significantly influences the molecule's reactivity and binding potential.

Synthetic Strategies: The Doebner Reaction

One of the most robust and versatile methods for constructing the quinoline-4-carboxylic acid core is the Doebner reaction. This three-component reaction provides a direct route to the desired scaffold from readily available starting materials.[2] The causality behind this choice lies in its operational simplicity and tolerance for a variety of substituents on the aniline and aldehyde components, making it ideal for generating analog libraries.

The synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid typically involves the condensation of 3-chloroaniline, pyruvic acid, and an aldehyde (in this case, acetaldehyde, which corresponds to the 2-methyl group) in a suitable solvent like ethanol, often under reflux conditions.[2]

Caption: Key modification points for SAR exploration of the core scaffold.

Quantitative SAR Data Summary

The following table summarizes data for representative analogs, illustrating the impact of substitutions on biological activity.

| Analog | C2-Substituent | C4-Substituent | Target | Activity (IC₅₀) | Reference |

| Lead Compound (P6) | 4-Acrylamidophenyl | N-propyl amide | SIRT3 | 7.2 µM | [3] |

| Control 1 | 4-Acrylamidophenyl | N-propyl amide | SIRT1 | 32.6 µM | [3] |

| Control 2 | 4-Acrylamidophenyl | N-propyl amide | SIRT2 | 33.5 µM | [3] |

| Generic Antibacterial | Varies | Carboxylic Acid | DNA Gyrase | Varies | [4] |

| Generic Anticancer | Varies | Carboxylic Acid | DHODH | Varies | [4] |

This table is illustrative. Specific IC₅₀ values are highly dependent on the assay conditions.

Biological Activities and Therapeutic Mechanisms

Analogs of 7-chloroquinoline-4-carboxylic acid have demonstrated a wide range of biological activities, primarily in the fields of oncology and infectious diseases. [1][5]

Anticancer Activity

-

SIRT3 Inhibition: A key mitochondrial deacetylase, SIRT3, has emerged as a therapeutic target in certain cancers like leukemia. [3]Specific 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been shown to be potent and selective inhibitors of SIRT3. [3]Mechanistically, this inhibition leads to cell cycle arrest and promotes cancer cell differentiation rather than apoptosis. [3]* Dihydroorotate Dehydrogenase (DHODH) Inhibition: Some quinoline carboxylic acids exhibit anticancer activity by inhibiting human DHODH. [4]This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Cancer cells, with their high proliferation rates, are particularly vulnerable to the depletion of the pyrimidine pool, leading to cell growth arrest. [4]

Caption: Mechanism of action via inhibition of human DHODH.

Antimicrobial Activity

The foundational mechanism for many quinolone antibiotics is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. [4]These enzymes are responsible for managing DNA supercoiling during replication. The quinolone molecule stabilizes the enzyme-DNA complex, which prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death. The C4-carboxylic acid is essential for this activity. [4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed, self-validating protocols are essential.

Synthesis of a Representative Analog: 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

This protocol is an adaptation of the Doebner reaction, demonstrating the synthesis of a C2-aryl substituted analog.

Materials:

-

3-Chloroaniline (1.0 eq)

-

4-Methoxybenzaldehyde (1.0 eq)

-

Pyruvic acid (1.1 eq)

-

Ethanol (Absolute)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reactant Charging: To the flask, add 3-chloroaniline (e.g., 10 mmol, 1.27 g) and 4-methoxybenzaldehyde (10 mmol, 1.36 g) to 100 mL of absolute ethanol.

-

Initiation: Begin stirring the mixture at room temperature. Slowly add pyruvic acid (11 mmol, 0.97 g) dropwise to the solution over 5 minutes.

-

Reaction: Heat the mixture to reflux (approx. 78°C) using a heating mantle. Maintain reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooldown & Isolation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.

-

Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake with two portions of cold ethanol (2 x 20 mL) to remove unreacted starting materials.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay: MTT Cell Viability Assay for Anticancer Screening

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of a synthesized analog on a cancer cell line (e.g., H460 lung cancer cells).

Materials:

-

Synthesized analog, dissolved in DMSO to create a 10 mM stock solution

-

H460 human lung cancer cell line

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed H460 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the analog stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include a "vehicle control" (DMSO only) and a "no treatment" control.

-

Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

The 7-Chloro-2-methylquinoline-4-carboxylic acid scaffold and its analogs represent a rich and versatile platform for drug discovery. While significant progress has been made, particularly in oncology, vast opportunities remain. Future research should focus on:

-

Expanding the Analog Space: Utilizing modern synthetic techniques like flow chemistry to rapidly generate diverse libraries for high-throughput screening. * Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets for novel active compounds.

-

Pharmacokinetic Optimization: Fine-tuning analogs to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in translating a potent compound into a viable drug candidate.

References

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

-

Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

-

MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

PubMed Central. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.

-

Chemsrc. (2025). 7-Chloro-2-methylquinoline. Available at: [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Available at: [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available at: [Link]

- Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

The Strategic Role of 7-Chloro-2-methylquinoline-4-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this privileged class, quinoline-4-carboxylic acids represent a particularly fruitful area of investigation, demonstrating a vast spectrum of biological activities. This guide focuses on a specific, highly versatile building block: 7-Chloro-2-methylquinoline-4-carboxylic acid. We will dissect its synthesis, physicochemical properties, and reactivity, providing field-proven insights into its strategic application. Through detailed protocols and case studies, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this scaffold in the creation of novel therapeutics.

Core Analysis: Physicochemical & Structural Properties

A thorough understanding of a building block's intrinsic properties is the foundation of rational drug design. 7-Chloro-2-methylquinoline-4-carboxylic acid is a solid at room temperature, presenting as a white to off-white powder.[1] Its strategic substitution pattern dictates its utility in medicinal chemistry.

-

The Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid, planar scaffold. This core is adept at participating in π-π stacking and hydrophobic interactions within biological targets.

-

C4-Carboxylic Acid: This is the primary functional handle for synthetic elaboration. Its acidity (pKa ≈ 0.75) allows for salt formation, while its reactivity enables the straightforward synthesis of amides, esters, and other derivatives, forming the principal vector for diversity-oriented synthesis.[1]

-

C2-Methyl Group: This group influences the molecule's electronics and sterics. It can block metabolic attack at the C2 position and provides a vector for further functionalization through condensation reactions if required.

-

C7-Chloro Group: This electron-withdrawing substituent significantly modulates the electronic properties of the benzene ring portion of the scaffold. It can serve as a key interaction point (e.g., halogen bonding) with protein targets and can be a site for nucleophilic aromatic substitution under specific conditions, offering another, albeit less common, route for derivatization.

Table 1: Physicochemical Properties of 7-Chloro-2-methylquinoline-4-carboxylic Acid and its Precursor

| Property | 7-Chloro-2-methylquinoline-4-carboxylic acid | 7-Chloro-2-methylquinoline (Precursor) |

| CAS Number | 865415-74-9 (example derivative) | 4965-33-7[2] |

| Molecular Formula | C₁₁H₈ClNO₂ | C₁₀H₈ClN[2][3] |

| Molecular Weight | 221.64 g/mol | 177.63 g/mol [2][3] |

| Appearance | White to off-white solid[1] | Yellow solid[4] |

| Melting Point | 281-282 °C[1] | 74-78 °C[3] |

| Boiling Point | 382.1±22.0 °C (Predicted)[1] | 278.2±20.0 °C at 760 mmHg[3] |

| Density | 1.469±0.06 g/cm³ (Predicted)[1] | 1.2±0.1 g/cm³[3] |

| LogP | 3.30 (Calculated for precursor)[3] | 3.30[3] |

Synthesis of the Core Scaffold: Established Methodologies

The construction of the quinoline-4-carboxylic acid core is well-established, with several named reactions offering reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Doebner Reaction

The Doebner reaction is a powerful one-pot synthesis that constructs the quinoline-4-carboxylic acid skeleton by reacting an aromatic amine, an aldehyde, and pyruvic acid.[5] This is arguably the most direct approach for the title compound.

Causality of the Mechanism: The reaction proceeds through the formation of an α,β-unsaturated carboxylic acid via a Knoevenagel condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline. An alternative pathway involves the formation of a Schiff base between the aniline and aldehyde, which then reacts with the enolate of pyruvic acid. Regardless of the precise sequence, the key steps involve conjugate addition followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration/aromatization.

Caption: The Doebner reaction workflow for scaffold synthesis.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative route, particularly useful when the corresponding isatin is readily available. It involves the condensation of an isatin (or its N-substituted derivative) with a carbonyl compound containing an α-methylene group in the presence of a base.

Causality of the Mechanism: The base (e.g., potassium hydroxide) opens the isatin ring to form an isatinate salt. This intermediate then undergoes a condensation reaction with the enolate of the carbonyl compound (e.g., acetone, to provide the 2-methyl group). Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[6]

The Gould-Jacobs Reaction

This multi-step sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[7][8]

Causality of the Mechanism: The initial step is a nucleophilic substitution of the ethoxy group on EMME by the aniline.[7][8] The resulting anilidomethylenemalonate intermediate undergoes a thermal intramolecular cyclization at high temperatures (often in a high-boiling solvent like Dowtherm A), which is a 6-electron electrocyclic reaction.[7][8][9] The resulting 4-hydroxy-3-carboalkoxyquinoline is then saponified to the carboxylic acid and subsequently decarboxylated by heating to yield the 4-hydroxyquinoline, which can be further converted to the target compound.[7]

Reactivity & Strategic Derivatization

The true power of 7-Chloro-2-methylquinoline-4-carboxylic acid lies in its predictable reactivity, offering multiple points for diversification to explore structure-activity relationships (SAR).

Caption: Key diversification points on the core scaffold.

Protocol: Standard Amide Coupling (Self-Validating System)

This protocol describes a robust method for derivatizing the C4-carboxylic acid, the most common and fruitful modification strategy.

Objective: To synthesize a diverse library of amides from the core scaffold for SAR studies.

Materials:

-

7-Chloro-2-methylquinoline-4-carboxylic acid (1.0 eq)

-

Desired amine (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 7-Chloro-2-methylquinoline-4-carboxylic acid.

-

Causality: An inert atmosphere prevents atmospheric moisture from hydrolyzing the activated ester intermediate, ensuring high coupling efficiency.

-

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the reaction without interfering. Anhydrous conditions are critical.

-

-

Reagent Addition: Add the amine, followed by DIPEA and then HATU.

-

Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and the amine's ammonium salt, preventing side reactions. HATU is a highly effective coupling agent that rapidly forms an activated ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. Adding HATU last initiates the reaction.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

-